molecular formula C31H32N2O6 B11625260 3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11625260
M. Wt: 528.6 g/mol
InChI Key: RCEBGIFYXXVNAH-ORIPQNMZSA-N
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Description

3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, benzoyl, morpholinyl, and phenoxy groups

Properties

Molecular Formula

C31H32N2O6

Molecular Weight

528.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C31H32N2O6/c1-37-24-13-11-22(12-14-24)29(34)27-28(23-7-5-10-26(21-23)39-25-8-3-2-4-9-25)33(31(36)30(27)35)16-6-15-32-17-19-38-20-18-32/h2-5,7-14,21,28,34H,6,15-20H2,1H3/b29-27+

InChI Key

RCEBGIFYXXVNAH-ORIPQNMZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Hydroxyl and Methoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents like methanol and hydroxylamine.

    Attachment of the Benzoyl and Phenoxy Groups: These groups can be added via Friedel-Crafts acylation and etherification reactions, respectively.

    Incorporation of the Morpholinyl Group: This can be done through a nucleophilic substitution reaction using morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and phenoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its pharmacological properties

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(PIPERIDIN-1-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(PYRROLIDIN-1-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(3-PHENOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

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